2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, characterized by a fused triazole-quinoxaline core. The structure includes:
- 1-(propan-2-yl): A branched alkyl group at position 1 of the triazole ring.
- 4-oxo group: A ketone at position 4 of the quinoxaline moiety.
- Acetamide linker: A methylene bridge connecting the triazoloquinoxaline core to an N-substituted phenyl group.
- 3-(trifluoromethyl)phenyl: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl substituent introduces steric effects that may influence target binding .
Properties
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-12(2)18-26-27-19-20(31)28(15-8-3-4-9-16(15)29(18)19)11-17(30)25-14-7-5-6-13(10-14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEKNTDZKZHABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of triazoloquinoxaline derivatives with different functional groups .
Scientific Research Applications
2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Research has shown its potential in treating viral infections and bacterial diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and replication of viruses and bacteria . For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and immune regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs differ in substituents on the triazoloquinoxaline core and the phenylacetamide moiety.
Structural and Physicochemical Differences
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity to .
Key Observations:
Propyl (): Linear alkyl chain increases hydrophobicity compared to methyl. Propan-2-yl (Target): Branched structure enhances steric effects, which could improve selectivity for hydrophobic binding pockets .
R2 Substituent :
- Chloro () : Electron-withdrawing but less lipophilic than -CF₃.
- Trifluoromethyl (Target, ) : Combines strong electron-withdrawing effects with high lipophilicity, enhancing membrane permeability .
- Ethyl () : Electron-donating group may reduce metabolic stability compared to halogenated substituents.
Implications for Bioactivity
- Target Compound : The trifluoromethyl group and isopropyl substituent may confer improved target engagement and metabolic stability compared to ’s chloro-methyl analog.
- ’s Compound : The additional chloro substituent on the phenyl ring may enhance electron-deficient character, possibly increasing reactivity in electrophilic environments.
- ’s Compound : The ethyl group’s electron-donating nature could reduce oxidative metabolism but may compromise affinity for hydrophobic targets.
Broader Structural Context
Other acetamide derivatives (), such as N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, highlight the diversity of this class. Substituents like pyrrolidine introduce basicity, which could alter pharmacokinetic profiles compared to the target compound’s neutral trifluoromethyl group .
Biological Activity
The compound 2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazoloquinoxaline class of compounds, known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.459 g/mol. Its structure features a triazoloquinoxaline core which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23F3N5O2 |
| Molecular Weight | 389.459 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinoxalines as anticancer agents. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity. It has been evaluated against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Case Studies
- Anticancer Efficacy : A study conducted by Barbuceanu et al. (2020) evaluated a series of triazoloquinoxaline derivatives for their anticancer properties. The lead compound from this series exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant potential for further development as an anticancer drug .
- Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoloquinoxaline showed enhanced antibacterial activity against MRSA strains with MIC values ranging from 0.125 to 0.5 µg/mL .
- Anti-inflammatory Mechanism : A study on the anti-inflammatory effects revealed that treatment with the compound significantly decreased the secretion of inflammatory mediators in vitro and in vivo models .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at the phenyl ring and the triazole moiety can significantly influence biological activity. Electron-donating groups on the phenyl ring enhance antimicrobial potency while bulky substituents may increase anticancer efficacy.
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis of triazoloquinoxaline-acetamide derivatives typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the triazoloquinoxaline core via cyclization of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., dioxane or ethanol as solvents) .
- Step 2 : Introduction of the isopropyl group at position 1 using alkylation agents like 2-bromopropane in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Acetamide functionalization via nucleophilic substitution, where chloroacetyl chloride reacts with an amine group on the triazoloquinoxaline intermediate. This step often requires stoichiometric control to avoid side reactions .
- Key intermediates : 4-oxo-triazoloquinoxaline derivatives and N-substituted phenylacetamide precursors.
Basic: How is structural confirmation performed for this compound?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical calculations) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Basic: What biological targets or activities have been preliminarily investigated for this compound?
Early studies on structurally similar triazoloquinoxalines suggest potential:
- Kinase inhibition : Targeting EGFR or VEGFR2 due to the acetamide moiety’s hydrogen-bonding capacity .
- Anticancer activity : In vitro assays (e.g., MTT on cancer cell lines) often precede mechanistic studies .
- Neuroprotective effects : Observed in analogues with trifluoromethylphenyl groups, possibly via modulation of ion channels .
Advanced: What experimental design challenges arise in optimizing its synthetic yield?
Key challenges include:
- Regioselectivity : Competing reactions during cyclization (e.g., formation of [1,2,4]triazolo vs. [1,2,3]triazolo isomers) .
- Purification : The compound’s low solubility in polar solvents necessitates recrystallization from DMF/ethanol mixtures .
- Scale-up limitations : Exothermic reactions during alkylation require controlled temperature gradients to prevent decomposition .
Advanced: How can researchers address contradictory data in bioactivity assays?
Contradictions often stem from:
- Purity discrepancies : HPLC analysis (≥95% purity) is critical to rule out impurities affecting results .
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Solvent effects : Use DMSO at ≤0.1% v/v to avoid cytotoxicity artifacts .
Advanced: What computational tools are recommended for predicting its reactivity or binding modes?
- Reaction pathway modeling : Use Gaussian or ORCA for quantum chemical calculations to predict cyclization energetics .
- Docking studies : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase domains (e.g., PDB: 1M17) .
- ADME prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP ~3.2 for blood-brain barrier penetration) .
Advanced: What safety protocols are critical for handling this compound?
- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact, as acetamide derivatives can cause irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride vapors .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate .
Advanced: How can reproducibility issues in synthesis be mitigated?
- Stoichiometric precision : Use calibrated syringes for liquid reagents (e.g., chloroacetyl chloride) .
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
- Batch consistency : Pre-dry solvents (e.g., molecular sieves for ethanol) to control moisture-sensitive steps .
Advanced: What strategies are effective for studying its pharmacokinetics in vivo?
- Radiolabeling : Incorporate ¹⁴C at the acetamide carbonyl for tracking distribution .
- LC-MS/MS : Quantify plasma concentrations using a validated method with deuterated internal standards .
- Metabolite identification : Liver microsome assays to detect phase I/II metabolites .
Advanced: How can the triazoloquinoxaline core be modified to enhance selectivity?
- Substituent variation : Replace the isopropyl group with bulkier tert-butyl to sterically block off-target binding .
- Electron-withdrawing groups : Introduce nitro or cyano at position 7 to modulate electron density and binding affinity .
- Hybrid analogs : Conjugate with known pharmacophores (e.g., sulfonamide for enhanced solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
